Copper acrylate

Description

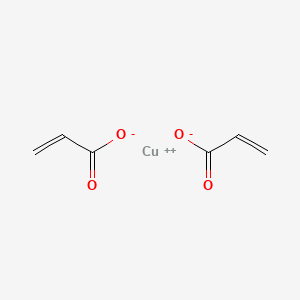

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Characterization of Copper Acrylate Systems

Ligand Design and Coordination Geometries

The geometry of copper acrylate (B77674) complexes is a direct result of the coordination modes of the acrylate anion and the steric and electronic influence of any auxiliary ligands present. Copper(II), with its d⁹ electron configuration, commonly exhibits distorted coordination geometries, such as square planar, square pyramidal, or elongated octahedral, due to the Jahn-Teller effect. ias.ac.in

The acrylate anion (CH₂=CHCOO⁻) is a versatile ligand capable of coordinating to copper centers in several distinct fashions. Its carboxylate group can act as a monodentate, a bidentate chelating, or a bidentate bridging ligand.

Monodentate Coordination: The acrylate ligand coordinates to a single copper ion through one of its oxygen atoms. This mode is less common but has been observed in complexes where steric hindrance from bulky auxiliary ligands is significant. mdpi.com

Bidentate Chelate Coordination: Both oxygen atoms of the carboxylate group coordinate to the same copper ion, forming a four-membered chelate ring. This is a frequent coordination mode, particularly in mononuclear complexes. For instance, in cis-[Cu(2-EtIm)₂(acr)₂], two acrylate anions act as bidentate ligands, completing the distorted octahedral environment around the copper(II) ion. nih.govmdpi.com

Bidentate Bridging Coordination: The carboxylate group bridges two different copper centers. This is fundamental to the formation of polynuclear complexes and coordination polymers. The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation.

In the trinuclear complex [Cu₃(μ₃-OH)(μ-pz)₃(CH₂=CHCOO)₂(CH₃OH)], acrylate ligands bridge the trinuclear copper clusters to form hexanuclear units, which then assemble into a one-dimensional polymer via double syn-syn carboxylate bridges. psu.edu

Dimeric copper(II) complexes, such as those with crotonate and 3,3'-dimethyl-acrylate, feature bridging carboxylate ligands that lead to strong antiferromagnetic coupling between the metal centers. tandfonline.com

Table 1: Coordination Modes of Acrylate Ligand in Copper(II) Complexes

| Complex Formula | Acrylate Coordination Mode | Auxiliary Ligand | Coordination Geometry |

|---|---|---|---|

| trans-[Cu(2-MeIm)₂(acr)₂] | Bidentate Chelate | 2-Methylimidazole (B133640) | Elongated Octahedral |

| cis-[Cu(2-EtIm)₂(acr)₂] | Bidentate Chelate | 2-Ethylimidazole (B144533) | Distorted Octahedral |

| [Cu₃(μ₃-OH)(μ-pz)₃(acr)₂(CH₃OH)] | Bidentate Bridging (syn-syn) | Pyrazole (B372694), Hydroxide | Square Pyramidal / Square Planar |

| [Cu(bba)(acrylate)(CH₃OH)]·NO₃·H₂O | Monodentate | bis(2-benzimidazolylmethyl)amine | Tetragonal Pyramid |

Auxiliary ligands, typically N-donors, play a crucial role in determining the final structure and dimensionality of copper acrylate complexes. They occupy coordination sites on the copper ion, influencing its coordination number, geometry, and the assembly of the resulting supramolecular structure. rsc.org

Steric Hindrance: Bulky ligands can prevent the polymerization of this compound units, favoring the formation of discrete mononuclear or binuclear complexes. For example, the use of imidazole (B134444) derivatives like 2-methylimidazole or 2-ethylimidazole leads to the formation of mononuclear complexes where the acrylate anions act as chelating ligands. nih.govmdpi.com The reaction of copper(II) acrylate with these ligands can even yield geometric isomers, such as cis and trans configurations, simultaneously. nih.govmdpi.com

Geometric Control: Tridentate ligands like 4′-phenyl-2,2′:6′,2′′-terpyridine (PhTpy) can direct the formation of specific geometries. In the complex formed with copper(II) acrylate and PhTpy, the copper center adopts a distorted tetragonal pyramidal geometry, with the three nitrogen atoms of the terpyridine ligand and two oxygen atoms from acrylate fragments occupying the coordination sites. researchgate.net

Bridging Functionality: Bifunctional ligands, such as 4,4′-bipyridine, can act as pillars, linking this compound units into higher-dimensional networks. researchgate.net Similarly, pyrazole can act as a bridging ligand between copper centers, leading to the formation of trinuclear clusters which serve as secondary building units (SBUs) for coordination polymers. psu.edu

Table 2: Selected Bond Lengths and Angles in this compound Complexes

| Complex | Cu-O (Acrylate) Bond Length (Å) | Cu-N (Auxiliary) Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| trans-[Cu(2-MeIm)₂(acr)₂] | 1.979, 2.502 | 1.996 | Distorted Octahedral |

| cis-[Cu(2-EtIm)₂(acr)₂] | 1.969, 1.978, 2.458, 2.531 | 2.011, 2.012 | Distorted Octahedral |

| [Cu(PhTpy)(acr)₂] | 1.989, 2.251 | 1.981, 2.067 | Tetragonal Pyramidal |

Acrylate Ligand Coordination Modes

Crystal Engineering and Supramolecular Assembly

Crystal engineering with this compound systems involves the rational design of solid-state structures by controlling intermolecular interactions. By carefully selecting ligands and reaction conditions, it is possible to guide the self-assembly of this compound units into predictable one-, two-, or three-dimensional architectures. nih.gov

One-dimensional (1D) coordination polymers are a common structural motif for this compound. These chains can be formed in several ways:

Through Bridging Acrylate Ligands: Copper centers can be directly linked by bridging acrylate anions to form infinite chains.

Through Auxiliary Bridging Ligands: As seen in a complex with 3-(2-thienyl)acrylic acid and 4,4′-bipyridine, dimeric copper paddle-wheel units are linked by the bipyridine ligands to form a 1D chain. researchgate.net

Through Hydrogen Bonding: Mononuclear units can self-assemble into 1D chains via intermolecular hydrogen bonds. In a complex with 4′-phenyl-2,2′:6′,2′′-terpyridine, hydrogen bonds link the discrete molecules into infinite 1D structures. researchgate.net Similarly, complexes with imidazole derivatives form supramolecular chains through hydrogen bonds between the uncoordinated nitrogen of the imidazole and oxygen atoms of the carboxylate groups. mdpi.comnih.gov

The assembly of 1D chains or discrete clusters through weaker forces or secondary bridging ligands can lead to the formation of 2D and 3D coordination polymers.

From 1D to 2D/3D: In a copper complex with (E)-3-(3-hydroxyl-phenyl)-acrylic acid, 1D chains formed by double-bridges of ligands are further assembled into a 3D supramolecular framework through π–π stacking interactions and van der Waals forces. iaea.org

Using Trinuclear SBUs: Trinuclear copper(II) triangular clusters containing the [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core can act as secondary building units (SBUs). psu.edu These SBUs can be linked by acrylate ligands to form 1D polymers, which then organize into more extended supramolecular networks via hydrogen bonding. psu.edu

Anion-Dependent Networks: The choice of counter-anion can dramatically influence the final dimensionality. For example, using a bis(4-pyridyl)benzylamine (bpba) ligand, copper(II) acetate (B1210297) forms a 1D zigzag chain, whereas copper(II) nitrate (B79036) forms a 2D puckered network. mdpi.com

Table 3: Structural Features of this compound Coordination Polymers

| Compound | Dimensionality | Bridging Ligand(s) | Key Supramolecular Interactions |

|---|---|---|---|

| [Cu₂(L1)₄(L2)]n (L1 = 3-(2-thienyl)acrylic acid, L2 = 4,4′-bipyridine) | 1D | 4,4′-bipyridine | Coordination bonds |

| [Cu(py)₂(L)₂]·2CH₃OH (HL = (E)-3-(3-hydroxyl-phenyl)-acrylic acid) | 1D -> 3D | Acrylate derivative | π–π stacking, van der Waals forces |

| [Cu₃(μ₃-OH)(μ-pz)₃(acr)₂(CH₃OH)] | 1D -> Network | Acrylate, Pyrazolate | Hydrogen bonding |

| Cu(bpba)₂(H₂O)(NO₃) | 2D | bis(4-pyridyl)benzylamine | Coordination bonds |

Formation of One-Dimensional Chains

Advanced Structural Elucidation Techniques

The determination of the complex structures of this compound systems relies on a combination of analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination mode of the carboxylate group. The difference (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can distinguish between monodentate, bidentate chelating, and bridging coordination modes. researchgate.netmdpi.com It also confirms the coordination of auxiliary ligands by observing shifts in their characteristic vibration bands. researchgate.net

Spectroscopic Methods: Electronic reflectance spectroscopy (or UV-Vis) provides information about the d-d transitions of the Cu(II) ion, which is indicative of its coordination environment and geometry. nih.govmdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy is also used to probe the electronic structure and local environment of the paramagnetic Cu(II) center. nih.govnih.gov

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are employed to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules. researchgate.netnih.gov

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD methods provide critical insights into the nature of this compound systems.

In contrast, the cis-[Cu(2-EtIm)₂(acr)₂] isomer crystallizes in a distorted octahedral environment, which can also be described as a trigonal prism. mdpi.comnih.gov These findings highlight the existence of geometric isomerism in these systems, where both cis and trans isomers can be formed simultaneously in solution. mdpi.com Another study on a copper(II) acrylate complex with 4′-phenyl-2,2′:6′,2″-terpyridine revealed a triclinic crystal system with a P-1 space group. researchgate.net The coordination sphere of the copper ion in this complex approaches a tetragonal pyramidal geometry, involving three nitrogen atoms from the terpyridine ligand and two oxygen atoms from the acrylate ligands. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is an essential tool for identifying crystalline phases and assessing the purity of bulk samples of this compound materials. The technique is also used to characterize materials where single crystals suitable for SC-XRD cannot be obtained. For instance, PXRD can confirm the formation of a specific crystalline phase of a this compound complex and can be used to monitor changes in the crystal structure upon thermal treatment or other processing steps. rsc.orgjocpr.com In the study of polyacrylates, PXRD has been used to identify crystalline peaks, with a prominent peak often observed around 2θ ≈ 17 degrees, which can be attributed to the (100) plane. The simulated PXRD pattern derived from single-crystal data can be compared with the experimental pattern of a powder sample to confirm the bulk material's identity and crystallinity. rsc.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| trans-[Cu(2-MeIm)₂(acr)₂] | Monoclinic | P2₁/c | Elongated octahedral geometry, Cu(II) at inversion center, bidentate acrylates. | mdpi.comnih.gov |

| trans-[Cu(2-EtIm)₂(acr)₂] | Monoclinic | P2₁/c | Elongated octahedral geometry, Cu(II) at inversion center, bidentate acrylates. | mdpi.comnih.gov |

| cis-[Cu(2-EtIm)₂(acr)₂] | Monoclinic | C2/c | Distorted octahedral/trigonal prism geometry, bidentate acrylates. | mdpi.comnih.gov |

| Copper(II) acrylate with 4′-phenyl-2,2′:6′,2″-terpyridine | Triclinic | P-1 | Tetragonal pyramidal geometry, coordinated by N and O atoms. | researchgate.net |

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups present in this compound complexes. These techniques are particularly useful for probing the coordination mode of the acrylate ligand to the copper center.

FTIR Spectroscopy: The infrared spectrum of this compound complexes displays characteristic absorption bands corresponding to the vibrational modes of the acrylate ligand and the copper-ligand bonds. The positions of the carboxylate (COO⁻) stretching vibrations are particularly informative. The difference (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can help distinguish between monodentate, bidentate, and bridging coordination modes. For copper(II) methacrylate (B99206) complexes, a related system, a Δ value of 184 cm⁻¹ was indicative of a monodentate coordination, while values in the range of 115–134 cm⁻¹ suggested a bidentate coordination. mdpi.com

In copper(II) acrylate complexes with imidazole derivatives, the presence of bidentately coordinated acrylate ligands is confirmed by FTIR analysis. mdpi.com The spectra also show characteristic bands for the imidazole ring and, in some cases, a broad band around 3400 cm⁻¹ due to the O-H stretching vibration of water molecules of crystallization. mdpi.com In studies of poly(maleic acid)-copper(II) complexes, the FTIR spectrum showed characteristic absorption signals of the coordinated carboxylate groups at 1611 cm⁻¹ and 1560 cm⁻¹. cmu.edu

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. In the study of copper(II) complexes of L-proline, both IR and Raman spectra were used to analyze the coordination environment. researchgate.net For this compound systems, Raman spectroscopy can provide further insights into the Cu-O vibrations and the C=C stretching of the acrylate ligand, which may be weak or inactive in the IR spectrum. For instance, in a study of a related indium(III) complex, the symmetric COO⁻ stretching mode was observed as a strong peak in the Raman spectrum. oatext.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| ν(OH) of water | ~3400 | Indicates presence of lattice or coordinated water. | mdpi.com |

| νₐₛ(COO⁻) | ~1560-1611 | The difference (Δ) helps determine the coordination mode of the acrylate ligand. | cmu.edu |

| νₛ(COO⁻) | ~1400-1418 | cmu.edu | |

| ν(C=N) of imidazole | ~1645 | Shift upon coordination indicates bonding to the copper center. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. However, its application to copper(II) acrylate complexes is often limited because the paramagnetic nature of the Cu(II) ion (d⁹ configuration) leads to significant broadening of NMR signals, making them difficult to observe and interpret.

Consequently, NMR studies are more feasible for diamagnetic copper(I) acrylate complexes (d¹⁰ configuration). In such cases, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the acrylate ligand and its coordination environment. For instance, in the characterization of copper(I) complexes, ¹H NMR can be used to identify the protons of the ligands and any shifts that occur upon coordination to the copper center. researchgate.net

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy)

Electronic or UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes like this compound. The spectra of copper(II) acrylate complexes typically exhibit two main types of absorption bands.

In the ultraviolet region, strong absorptions are usually attributed to intraligand (IL) charge transfer transitions within the acrylate ligand or other coordinated ligands. For example, in copper(II) acrylate complexes with imidazole derivatives, intraligand transitions are observed in the 250–320 nm range. mdpi.com

In the visible or near-infrared (NIR) region, a broad, weaker absorption band is characteristic of d-d transitions of the copper(II) ion. The position and shape of this band are sensitive to the coordination geometry around the copper center. For copper(II) complexes in an octahedral environment, the d-d transitions are often observed as a single broad band due to the Jahn-Teller distortion. mdpi.com In some cases, a red shift in the electronic transitions upon complexation can indicate coordination of the ligand to the copper ion. rsc.org Furthermore, ligand-to-metal charge transfer (LMCT) bands can also be observed, as seen in some copper(II) complexes with benzimidazole (B57391) ligands, where the LMCT band appeared in the 429-438 nm range. mdpi.com

| Type of Transition | Typical Wavelength Range | Assignment | Reference |

|---|---|---|---|

| Intraligand (IL) | 250–320 nm | π → π* transitions within the ligands. | mdpi.com |

| d-d transitions | Visible/NIR Region | Electronic transitions between the d-orbitals of the Cu(II) ion. | mdpi.com |

| Ligand-to-Metal Charge Transfer (LMCT) | ~430-440 nm | Electron transfer from ligand orbitals to metal d-orbitals. | mdpi.com |

Mass Spectrometry Techniques (e.g., ESI-MS, LCMS, TOF-SIMS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and composition of this compound complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing coordination complexes in solution. It has been used to follow the formation of sequence-defined acrylate oligomers prepared by copper-mediated radical monomer insertions. rsc.org The resulting mass spectra can identify the desired product as well as any side products. rsc.org High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which helps in confirming the elemental composition of the complexes. mdpi.com It is important to note that the electrospray process itself can sometimes induce redox reactions. For instance, the reduction of Cu(II) to Cu(I) has been observed during ESI-MS analysis, which can be influenced by the solvent and the electrochemical potential of the complex. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a surface-sensitive technique that can be used to analyze the elemental and molecular composition of the outermost layers of a material. In the context of coatings containing this compound, ToF-SIMS could be employed to study the distribution of copper ions within the coating. ucla.edu

Microscopic Imaging and Elemental Analysis (e.g., SEM, EDX)

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of solid materials. It can reveal the particle size, shape, and aggregation state of this compound powders or films. mdpi.com For instance, SEM analysis of copper oxide nanoparticles derived from a copper carboxylate complex showed a homogeneous distribution of particles. epstem.net

Energy-Dispersive X-ray Spectroscopy (EDX): EDX (also known as EDS) is often coupled with SEM and provides elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. EDX analysis of this compound complexes can confirm the presence of copper, carbon, and oxygen, and can also detect other elements from co-ligands or counter-ions. epstem.net This technique is useful for verifying the elemental composition of synthesized materials and for mapping the distribution of elements on a surface. jchr.org

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of this compound complexes and to study their decomposition pathways. For example, an initial weight loss may correspond to the loss of solvent or water molecules of crystallization, while subsequent weight loss at higher temperatures indicates the decomposition of the organic ligands and the formation of a final residue, typically copper oxide. mdpi.com In a study of a copper(II) acrylate complex with a terpyridine ligand, TGA was used to investigate the kinetic and thermodynamic parameters of the thermolysis process. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. For polymeric materials containing this compound, DSC can be used to determine the glass transition temperature (Tg). aip.org In some cases, the decomposition of a complex, as observed by TGA, is accompanied by thermal events in the DSC curve, such as the polymerization of acrylic fragments. researchgate.net For instance, in a study of poly(acrylic acid)/alumina composites doped with copper, DSC analysis was used to determine the glass transition temperature, with melting observed around 235 °C. aip.org

| Technique | Information Obtained | Typical Observations for this compound Systems | Reference |

|---|---|---|---|

| TGA | Thermal stability, decomposition pattern, loss of volatiles. | Initial mass loss due to water/solvent, followed by ligand decomposition at higher temperatures. | researchgate.netmdpi.com |

| DSC | Phase transitions (melting, glass transition), reaction enthalpies. | Endothermic peaks for melting/decomposition; glass transitions in polymeric systems. | aip.orgptmk.net |

Polymerization Science and Applications of Copper Acrylate in Polymer Synthesis

Controlled Radical Polymerization (CRP) Methodologies

Controlled radical polymerization techniques have revolutionized the synthesis of polymers by enabling precise control over molecular weight, architecture, and functionality. wikipedia.org Among these, copper-mediated methods are particularly prominent due to their versatility, tolerance to various functional groups, and the use of cost-effective and readily available catalysts. wikipedia.orgacs.org These processes operate through a dynamic equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. wikipedia.org This reversible activation and deactivation minimizes termination reactions, allowing polymer chains to grow uniformly.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a leading CRP method that utilizes a transition metal complex, most commonly copper-based, to reversibly activate and deactivate polymer chains. wikipedia.orgacs.org The fundamental process involves the transfer of a halogen atom between the catalyst and the dormant polymer chain. acs.org

A typical copper-catalyzed ATRP system consists of a monomer, an initiator with a transferable halogen (alkyl halide), and a catalyst composed of a copper salt (e.g., copper(I) bromide, CuBr, or copper(I) chloride, CuCl) complexed with a ligand. wikipedia.orgfrontiersin.org The lower oxidation state copper(I) complex (activator) reacts with the alkyl halide initiator to form a radical and the higher oxidation state copper(II) complex (deactivator). sigmaaldrich.comrsc.org This process establishes an equilibrium that keeps the concentration of active radicals low, thereby ensuring controlled polymerization. acs.org

The versatility of copper-catalyzed ATRP allows for the polymerization of a wide array of acrylate (B77674) monomers, including methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (nBA), and various functional acrylates. researchgate.net The choice of the specific copper source and its counter-ion can influence the polymerization kinetics and control. acs.org

The ligand is a critical component in the ATRP catalyst system, as it solubilizes the copper salt in the polymerization medium and, more importantly, adjusts the redox potential of the copper center. cmu.edu The structure and electron-donating ability of the ligand directly impact the catalyst's activity and the dynamics of the halogen exchange, which in turn affects the degree of control over the polymerization. cmu.edu

Nitrogen-based multidentate amine and pyridine-based ligands are commonly used. For instance, ligands like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) have been shown to form highly active catalysts for acrylate polymerization. frontiersin.orgcmu.edu The use of Me₆TREN, for example, enables the well-controlled polymerization of acrylates at ambient temperature with significantly faster rates compared to systems using 4,4′-di-(5-nonyl)-2,2′-bipyridine (dNbpy). cmu.edu The performance of a catalyst can be predicted based on the stability constants of the Cu(I) and Cu(II) complexes with the ligand; a high ratio of these constants is required for high catalytic activity. cmu.edu

Table 1: Comparison of Ligands in the ATRP of Methyl Acrylate (MA)

| Ligand | Catalyst/Initiator Ratio | Time (min) | Conversion (%) | Mₙ (Theoretical) | Mₙ (Experimental) | Đ (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|---|---|

| Me₆TREN | 1.0 | 15 | 85 | 17,000 | 21,600 | 1.18 | cmu.edu |

| Me₆TREN | 0.2 | 45 | 82 | 16,400 | 18,300 | 1.15 | cmu.edu |

| dNbpy | 1.0 | 480 | 82 | 16,400 | 18,100 | 1.19 | cmu.edu |

Conditions: Polymerization of MA initiated by ethyl 2-bromopropionate at room temperature.

The initiator determines the number of growing polymer chains, and its structure is crucial for achieving efficient initiation. acs.org In ATRP, alkyl halides are the most common initiators. wikipedia.org For the polymerization to be well-controlled, the initiation must be fast and efficient, meaning all chains start growing simultaneously. acs.org

The choice of the halogen atom (X) in the initiator (R-X) is important. Bromine and chlorine are most commonly used, as they allow for rapid and selective migration between the polymer chain and the copper complex, leading to excellent molecular weight control. acs.orgrsc.org For instance, ethyl 2-bromopropionate is a highly effective initiator for acrylate polymerization. cmu.edu While alkyl iodides can also be used and may offer faster activation rates, their application in conventional ATRP of acrylates has sometimes resulted in limited conversion. rsc.org However, recent studies show that alkyl iodides can be successfully employed in certain copper-mediated systems like Cu(0)-RDRP. rsc.org Multifunctional initiators can also be used to synthesize more complex architectures like star polymers. researchgate.net

Ligand Effects on Catalytic Activity

Photo-induced Copper-Mediated Polymerization (PhotoCMP/RDRP)

Photo-induced copper-mediated polymerization (also known as photoRDRP) is an advanced CRP technique that utilizes light as an external stimulus to regulate the polymerization process. nih.gov This method offers exceptional spatial and temporal control over the reaction. nih.gov The process typically involves the photoreduction of the higher-oxidation-state copper(II) deactivator to the copper(I) activator in the presence of a ligand and, in some cases, a photosensitizer. rsc.org This photochemical regeneration of the activator allows the polymerization to proceed, often with very low concentrations of the copper catalyst. rsc.org

Optimizing reaction conditions is key to a successful photo-induced polymerization. The choice of solvent, copper concentration, and light source significantly influences the reaction kinetics and the properties of the resulting polymer.

Solvent Systems: The solvent can affect both the solubility of the components and the rate of polymerization. acs.org Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for the photo-induced polymerization of acrylates, facilitating rapid reactions. acs.org However, other solvents, including alcohols and aqueous media, have also been successfully employed, expanding the applicability to a wider range of monomers and greener conditions. acs.org For example, a water-ethanol mixture has been used as a greener alternative to DMSO without a loss of reaction control. researchgate.net

Copper Concentration: A major advantage of photo-induced techniques is the ability to use very low concentrations of the copper catalyst, often in the parts-per-million (ppm) range. rsc.org This is highly desirable as it minimizes contamination of the final polymer product. The catalyst is typically introduced as a Cu(II) species, such as CuBr₂, which is then photoreduced in situ. acs.org

Reaction Conditions: The polymerization of various acrylates, such as methyl acrylate (MA), 2-hydroxyethyl acrylate (HEA), and oligo(ethylene oxide) methyl ether acrylate (OEOA), has been achieved with high control under UV or visible light irradiation. acs.orgnih.gov For example, the polymerization of HEA in DMSO with a [M]/[I]/[CuBr₂]/[Me₆-Tren] ratio of rsc.org/ Current time information in Powiat rzeszowski, PL./[0.02]/[0.12] can achieve over 97% conversion in 90 minutes, yielding polymers with low dispersity (Đ = 1.10). acs.org Continuous-flow reactors have also been shown to be highly effective for photoCMP, enabling rapid polymerization (e.g., ~90% conversion in 20 minutes) and easy scalability. researchgate.net

Table 2: Photo-induced Copper-Mediated Polymerization of Various Acrylates in a Flow Reactor

| Monomer | Solvent | Conversion (20 min, %) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| Methyl Acrylate (MA) | DMSO | 94 | 4,800 | 1.11 | |

| Ethyl Acrylate (EA) | DMSO | 89 | 4,600 | 1.12 | |

| n-Butyl Acrylate (nBA) | DMSO | 76 | 4,100 | 1.13 | |

| 2-Hydroxyethyl Acrylate (HEA) | DMSO | 86 | 4,500 | 1.12 | |

| Di(ethylene glycol) ethyl ether Acrylate (DEGA) | Water/Ethanol | 81 | 4,300 | 1.13 |

General conditions: Continuous-flow photoreactor, targeted DP = 50.

Continuous-Flow Reactor Systems for Scalable Synthesis

The transition from batch to continuous-flow reactors for copper-mediated polymerization of acrylates represents a significant advancement in process efficiency and scalability. monash.edursc.org Continuous-flow systems, typically involving narrow tubing wrapped around a light source for photo-induced reactions, offer superior mass and heat transfer, rapid mixing, and uniform irradiation compared to conventional batch reactors. researchgate.netosti.gov These advantages address key challenges in scaling up photopolymerization, particularly the light intensity gradients described by the Beer-Lambert law, which can be significant in larger batch volumes. monash.edursc.org

Research has demonstrated that photo-induced copper-mediated polymerization (photoCMP) of various acrylate monomers in continuous-flow reactors leads to a significant acceleration of the process, with high conversions achieved in minutes. monash.eduresearchgate.net For instance, the polymerization of methyl acrylate (MA) in a tubular photo-flow reactor can reach approximately 90% monomer conversion within a 20-minute residence time, yielding polymers with low dispersities (around 1.1). researchgate.net The technique has been successfully applied to a range of monomers, including methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (nBA), and 2-hydroxyethyl acrylate (HEA), all exhibiting well-controlled polymerization characteristics. monash.eduuhasselt.be

A key advantage of flow chemistry is its potential for scalability. osti.gov By moving from a 2 mL to a 16 mL reactor, researchers have produced over 200 grams of well-defined poly(methyl acrylate) in an 18-hour operation, highlighting the stability and robustness of the process for extended periods. monash.edu Furthermore, these systems can be designed as a cascade of reactors, enabling multi-step syntheses, such as the direct chain extension for block copolymer formation, in a single, continuous process without intermediate purification steps. researchgate.netrsc.org This integrated approach simplifies synthesis and enhances the production efficiency of complex polymer architectures. rsc.org

| Reactor Type | Monomer | Residence Time (min) | Conversion (%) | Dispersity (Đ) | Reference |

| Tubular Photoreactor | Methyl Acrylate | 20 | ~90 | ~1.1 | researchgate.net |

| Tubular Photoreactor | Various Acrylates | 20 | High | ~1.1 | monash.edu |

| 16 mL Flow Reactor | Methyl Acrylate | 1080 (18h) | High | ~1.1 | monash.edu |

| Continuous Tubular Reactor | Methyl Acrylate | 62 | 78 | - | rsc.org |

Ligand Exchange Strategies in PhotoCMP

In the synthesis of complex polymer architectures like block copolymers via photo-induced copper-mediated polymerization (photoCMP), the choice of ligand is critical. The ligand's role is to solubilize the copper catalyst and modulate its reactivity. When synthesizing block copolymers from monomers with different reactivities, such as acrylates and methacrylates, a single ligand system is often insufficient. rsc.orgrsc.org

A significant challenge arises from the mismatch in reactivity between acrylate and methacrylate (B99206) monomers. rsc.org For instance, using a highly active catalyst/ligand system optimized for acrylates (e.g., with Me₆TREN as the ligand) for methacrylate polymerization can lead to uncontrolled reactions. Conversely, a system tailored for methacrylates may be too slow to effectively initiate acrylate polymerization. Research has shown that polyacrylate macroinitiators exhibit poor re-initiation efficiency for methacrylate polymerization. rsc.orgrsc.org

To overcome this, a ligand exchange strategy is employed. rsc.orgresearchgate.net This involves polymerizing the first block (typically the methacrylate) with a suitable ligand (e.g., PMDETA), followed by removal of the residual monomer and the initial ligand. rsc.org Then, the second monomer (acrylate) is added along with a different, more appropriate ligand (e.g., Me₆TREN) for the chain extension. rsc.orgrsc.org This switch allows for the polymerization of each block under its optimal conditions, leading to the successful formation of well-defined block copolymers. rsc.org Successful synthesis of acrylate-methacrylate block copolymers often requires polymerizing the poly(methyl methacrylate) (PMMA) block first before chain extending with the acrylate. researchgate.netrsc.org

| First Block | Second Block | Initial Ligand | Second Ligand | Outcome | Reference |

| Methyl Methacrylate | Methyl Acrylate | PMDETA | Me₆TREN | Successful Block Copolymer | rsc.orgrsc.org |

| Methyl Acrylate | Methyl Methacrylate | Me₆TREN | PMDETA | Unsuccessful/Poor Control | rsc.orgrsc.org |

Single Electron Transfer Living Radical Polymerization (SET-LRP)

Single Electron Transfer Living Radical Polymerization (SET-LRP) is a robust copper-mediated technique that allows for the rapid and controlled polymerization of various monomers, including acrylates, often at ambient temperatures. cmu.edursc.org This method typically utilizes copper(0) (Cu(0)) as the catalyst and supplemental activator, which participates in a dynamic equilibrium to control the concentration of active radical species. cmu.eduresearchgate.net

The mechanism involves the activation of an alkyl halide initiator by Cu(0) to generate a radical, which then propagates. Deactivation is mediated by a Cu(II) species, which is formed either by the disproportionation of Cu(I) or is added intentionally. cmu.edu The choice of ligand and solvent system is crucial in SET-LRP, as it influences the solubility of the copper species and the rates of activation and deactivation. researchgate.netupenn.edu Highly active catalyst complexes, such as those formed with the ligand Me₆TREN, enable the polymerization of acrylates at room temperature. cmu.edu

SET-LRP has been successfully employed for the polymerization of monomers like methyl acrylate and n-butyl acrylate in various solvent systems, including biphasic and triphasic mixtures of organic solvents and water. upenn.edu For example, the SET-LRP of n-butyl acrylate has been conducted in ethanol-water mixtures. upenn.edu These systems can produce polymers with high chain-end functionality and narrow molecular weight distributions, even at nearly complete monomer conversion, in very short reaction times. rsc.orgupenn.edu The high fidelity of the chain ends makes the resulting polymers excellent macroinitiators for subsequent chain extensions and the synthesis of block copolymers. rsc.org

Copolymerization and Block Copolymer Architectures

Acrylate-Acrylate Block Copolymer Synthesis

The synthesis of acrylate-acrylate block copolymers is readily achieved using copper-mediated reversible deactivation radical polymerization (RDRP) techniques. These methods allow for the creation of well-defined polymer chains that retain active halogen end-groups, which can then be used to initiate the polymerization of a second acrylate monomer. This macroinitiator strategy is a cornerstone of controlled polymer synthesis.

For example, tri-block and penta-block urethane-acrylate copolymers have been synthesized using polyurethane macro-initiators to polymerize n-butyl acrylate and subsequently tert-butyl acrylate. chemicalpapers.com The successful chain extension confirms the "living" nature of the polymerization process. chemicalpapers.com Similarly, amphiphilic block copolymers of a hydrophobic acrylate, isobornyl acrylate (iBA), and a protected form of acrylic acid have been synthesized. ugent.be By polymerizing the first block (poly(isobornyl acrylate)) and then using it as a macroinitiator for the second block, well-defined copolymers with narrow molar mass distributions were obtained. ugent.be

Continuous-flow reactors have also been adapted for the one-step synthesis of acrylate-acrylate diblock copolymers. uhasselt.be By coupling two reactor stages, the macroinitiator formed in the first stage is directly fed into the second stage with the next monomer, streamlining the production process. uhasselt.be Scalable semibatch processes have also been developed that allow for the production of acrylate-acrylate block copolymers at high conversions and high solid content with low catalyst concentrations, avoiding the need for intermediate purification steps. acs.org

| First Acrylate Block | Second Acrylate Block | Polymerization Method | Key Feature | Reference |

| Poly(isobornyl acrylate) | Poly(tert-butyl acrylate) | ATRP | Macroinitiator Strategy | ugent.be |

| Poly(n-butyl acrylate) | Poly(tert-butyl acrylate) | eATRP | Urethane-based macroinitiator | chemicalpapers.com |

| Poly(methyl acrylate) | Poly(DEGA) | photoCMP | Two-stage continuous flow | uhasselt.be |

| Poly(methyl acrylate) | Poly(butyl acrylate) | Cu-RDRP | Scalable semibatch process | acs.org |

Acrylate-Methacrylate Block Copolymer Synthesis

The synthesis of block copolymers from acrylate and methacrylate monomers via copper-catalyzed RDRP presents specific challenges due to the significant difference in their polymerization kinetics and the stability of the propagating radicals. rsc.orgcmu.edu Generally, it is more effective to polymerize the methacrylate monomer first to create a poly(methacrylate) macroinitiator, which is then used to initiate the polymerization of the acrylate monomer. rsc.orgcmu.edu

When attempting the reverse sequence (polyacrylate macroinitiator for methacrylate polymerization), the initiation is often inefficient. cmu.edu This is because the carbon-halogen bond at the end of a polyacrylate chain is less reactive, and the rate of initiation of the methacrylate monomer is slow compared to the rate of propagation of the acrylate. To overcome this, a "halogen exchange" technique can be implemented. cmu.edu This involves using a polyacrylate macroinitiator with a bromine end-group (PMA-Br) and a copper(I) chloride (CuCl) catalyst for the polymerization of the methacrylate. The in-situ exchange from a bromide to a chloride on the active copper center increases the relative rate of initiation, allowing for a more controlled polymerization. researchgate.netcmu.edu

As discussed in section 4.1.2.3, a ligand exchange strategy is also crucial for synthesizing these block copolymers, especially in photoCMP. rsc.orgrsc.org The synthesis requires polymerizing the poly(methyl methacrylate) (PMMA) block first with a ligand like PMDETA, followed by purification and then chain extension with an acrylate monomer using a more active ligand such as Me₆TREN. rsc.orgrsc.org Transferring these optimized batch reactions to continuous-flow reactor systems has been shown to accelerate the polymerization and reduce product dispersity. rsc.org

| Macroinitiator | Second Monomer | Catalyst/Ligand System | Strategy | Reference |

| Poly(methyl methacrylate) | Butyl Acrylate | CuBr/dNbpy | Standard Macroinitiation | cmu.edu |

| Poly(butyl acrylate)-Br | Methyl Methacrylate | CuCl/dNbpy | Halogen Exchange | cmu.edu |

| Poly(methyl methacrylate) | Methyl Acrylate | Cu(II)/PMDETA -> Me₆TREN | Ligand Exchange (PhotoCMP) | rsc.orgrsc.org |

Determination of Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios, typically denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (homo-propagation) versus the other comonomer (cross-propagation). nih.govfrontiersin.org These ratios dictate the composition and sequence distribution of the final copolymer, and thus its properties. nih.govfrontiersin.org

In copper-mediated controlled radical copolymerizations, reactivity ratios are determined by conducting a series of copolymerization reactions with varying initial monomer feed ratios. nih.govuni-bayreuth.de The reactions are typically stopped at low monomer conversion (<10%) to ensure the monomer feed composition remains relatively constant. nih.govfrontiersin.org The composition of the resulting copolymer is then precisely determined, often using ¹H NMR spectroscopy. nih.govfrontiersin.org

Several mathematical models are then used to calculate the reactivity ratios from the monomer feed and copolymer composition data. Commonly employed graphical methods include the Finemann–Ross (FR), inverted Finemann–Ross (IFR), and Kelen–Tüdös (KT) methods. nih.govfrontiersin.org For the copolymerization of n-butyl acrylate (nBuA) and methyl methacrylate (MMA) via ATRP, the reactivity ratios were found to be in good agreement with those from conventional free-radical polymerization, suggesting that the inherent chemoselectivity of the monomers is similar in both systems. uni-bayreuth.de However, in some controlled radical processes, the intermittent activation-deactivation of the growing chains can lead to reactivity ratios that differ from those in conventional free-radical systems. frontiersin.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | Polymerization Method | r₁ | r₂ | Analytical Method | Reference |

| Styrene | 2-Ethylhexyl Acrylate | ATRcP | 1.24 | 0.71 | Kelen–Tüdös | nih.gov |

| n-Butyl Acrylate | Methyl Methacrylate | ATRP | - | - | Kelen–Tüdös, Jaacks | uni-bayreuth.de |

| 2-Phenoxy-2-phenylethyl acrylate | 2-Phenylethyl acrylate | Free Radical | - | - | Various Graphical | tandfonline.com |

Control over Macromolecular Architectures (e.g., star-shaped, sequence-defined polymers)

Copper-catalyzed reversible-deactivation radical polymerization (RDRP) techniques have become powerful tools for the precise synthesis of polymers with complex and well-defined macromolecular architectures. monash.edu These methods allow for control over molecular weight, composition, functionality, and topology. core.ac.uksigmaaldrich.com

The synthesis of star-shaped polymers using copper-catalyzed methods has been extensively explored. The "arm-first" approach is a common strategy where linear polymer arms are first synthesized and then linked together. acs.org For instance, photo-induced copper-mediated radical polymerization has been successfully employed in continuous flow reactors to create core cross-linked star polymers. rsc.org In this method, poly(methyl acrylate) arms were first synthesized and then cross-linked using a diacrylate, resulting in star polymers with a high number of arms in a short reaction time. rsc.org Another approach combines Atom Transfer Radical Polymerization (ATRP) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to produce well-defined functional star-shaped polyacrylates with up to 29 arms. nih.gov This involves creating azide-functionalized poly(isobornyl acrylate) star polymers, followed by clicking on alkyne-functionalized molecules or other polymers. nih.gov Thermo-responsive star-shaped block copolymers, such as those made from N-isopropyl acrylamide (B121943) and N-ethyl acrylamide, have also been synthesized using copper-mediated living radical polymerization, demonstrating the versatility of this approach for creating advanced functional materials. tandfonline.com

Beyond star polymers, copper-mediated polymerization is instrumental in creating sequence-defined polymers , which mimic the precision of biological macromolecules. acs.orgnih.gov This level of control allows for the exact placement of monomer units along a polymer chain. acs.org Photo-induced copper-mediated radical polymerization has been utilized for the synthesis of monodisperse, sequence-defined acrylate oligomers through a process of consecutive single monomer insertions, followed by purification at each step. rsc.orgdntb.gov.ua This technique has enabled the creation of a library of oligomers, including perfectly monodisperse acrylate pentamers, with varying polar and apolar groups. rsc.org By combining different reaction types, such as the Menschutkin reaction and Cu-catalyzed azide-alkyne cycloaddition (CuAAC), researchers have also developed scalable methods to synthesize water-soluble, sequence-defined polymers with positively charged backbones, which have potential as information carriers. zju.edu.cn These synthetic oligomers and polymers with precisely controlled sequences offer unparalleled opportunities for tailoring material properties for applications like data storage. nih.gov

Table 1: Examples of Copper Acrylate-Mediated Macromolecular Architectures

| Macromolecular Architecture | Monomers Used | Polymerization Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Core Cross-Linked Star Polymer | Methyl Acrylate, 1,4-butanediol (B3395766) diacrylate | Photo-induced copper-mediated polymerization in flow | Rapid formation of star polymers (15-20 mins) with up to 34 arms. rsc.org | rsc.org |

| Functional Star-Shaped Polymer | Isobornyl Acrylate | ATRP and CuAAC Click Chemistry | Synthesis of well-defined stars with up to 29 arms; demonstrated high functionalization capability. nih.gov | nih.gov |

| Thermo-responsive Star-Shaped Block Copolymer | N-isopropyl acrylamide (NIPA), N-ethyl acrylamide (NEAA) | Copper-mediated living radical polymerization and click reaction | Created polymer gels from star-shaped block copolymers that exhibit smooth volume changes with temperature. tandfonline.com | tandfonline.com |

| Sequence-Defined Acrylate Oligomers | Various Acrylates | Photo-induced copper-mediated radical monomer insertion | Achieved perfectly monodisperse acrylate pentamers with precise sequence control. rsc.orgdntb.gov.ua | rsc.orgdntb.gov.ua |

| Cationic Sequence-Defined Polymer | Various functionalized monomers | Menschutkin reaction and CuAAC | Scalable, water-soluble polymers with defined sequences and positive charges, suitable for information storage. zju.edu.cn | zju.edu.cn |

Mechanistic Investigations of Copper in Polymerization Control (e.g., redox states, radical generation/deactivation pathways)

The efficacy of copper-catalyzed RDRP, particularly Atom Transfer Radical Polymerization (ATRP), hinges on a dynamic equilibrium between a lower oxidation state copper complex (activator) and a higher oxidation state copper complex (deactivator). acs.org This equilibrium governs the concentration of propagating radicals, enabling controlled polymerization. acs.org

The fundamental mechanism involves the reversible transfer of a halogen atom (typically Br or Cl) from a dormant polymer chain (Pn-X) to the copper catalyst. researchgate.netmdpi.com The radical generation (activation) step occurs when the lower oxidation state complex, [CuIL]+ (where L is a ligand), reacts with an initiator or the dormant polymer chain (R-X or Pn-X). researchgate.net This is an inner-sphere electron transfer process that forms a propagating carbon-centered radical (Pn•) and the higher oxidation state deactivator complex, [XCuIIL]+. researchgate.netnih.gov

The radical deactivation pathway is the reverse reaction, where the [XCuIIL]+ complex rapidly transfers the halogen atom back to the propagating radical (Pn•). acs.orgresearchgate.net This reforms the dormant species (Pn-X) and regenerates the Cu(I) activator. acs.org The polymerization is controlled because the equilibrium is heavily skewed towards the dormant state, which keeps the concentration of active, propagating radicals very low at any given moment, thus minimizing termination reactions. acs.orgacs.org

The redox states of copper are central to this catalytic cycle. The primary cycle involves the Cu(I)/Cu(II) redox couple. nih.govnih.gov The [CuIL]+ complex is the activator, while the [XCuIIL]+ complex is the deactivator. nih.gov In some contexts, such as the Ullmann C-N bond-forming reaction which shares mechanistic similarities, the potential involvement of a Cu(III) species has been debated, though the Cu(I)/Cu(II) cycle is most commonly accepted for ATRP. nih.govcmu.edu The process is initiated by the transfer of a halogen atom from an alkyl halide initiator to the Cu(I) complex, generating the radical and the Cu(II) deactivator. researchgate.net In techniques like Activators Generated by Electron Transfer (AGET) ATRP, the more stable Cu(II) deactivator is used as the catalyst precursor and is reduced in situ to the active Cu(I) state by a reducing agent. mdpi.com

Mechanistic studies indicate that the halogen atom transfer likely occurs through a concerted inner-sphere electron transfer (ISET) process, rather than a stepwise outer-sphere electron transfer (OSET) involving radical anions. researchgate.netnih.govacs.org Computational studies have explored the transition state for this transfer, revealing that it proceeds through a bent geometry, where interactions between the polymer chain end and the ligand on the copper catalyst are significant. nih.gov This highlights the crucial role of both the electronic properties of the copper catalyst and the steric properties of the ligand in determining the rates of activation and deactivation. nih.gov

Table 2: Key Species and Pathways in Copper-Mediated Polymerization Control

| Species/Pathway | Role | Description | Reference(s) |

|---|---|---|---|

| [CuIL]+ | Activator | The lower oxidation state copper complex that reacts with the dormant chain (Pn-X) to generate a propagating radical (Pn•). researchgate.netnih.gov | researchgate.netnih.gov |

| [XCuIIL]+ | Deactivator | The higher oxidation state copper complex that reacts with the propagating radical (Pn•) to reform the dormant chain. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Pn-X (Alkyl Halide) | Dormant Species | The halogen-capped polymer chain that is reversibly activated by the Cu(I) complex. researchgate.net | researchgate.net |

| Pn• | Propagating Radical | The active species that adds monomer units to grow the polymer chain. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Activation Pathway | Radical Generation | [CuIL]+ + Pn-X → [XCuIIL]+ + Pn• | acs.orgresearchgate.net |

| Deactivation Pathway | Radical Deactivation | [XCuIIL]+ + Pn• → [CuIL]+ + Pn-X | acs.orgresearchgate.net |

| Inner-Sphere Electron Transfer (ISET) | Transfer Mechanism | The accepted mechanism where the halogen atom is transferred concertedly between the copper center and the polymer chain. nih.govacs.org | nih.govacs.org |

Advanced Functional Applications of Copper Acrylate Derived Materials

Antimicrobial Research and Biomedical Engineering

The inherent antimicrobial properties of copper have been recognized for centuries. In modern materials science, incorporating copper into polymer matrices, such as those derived from copper acrylate (B77674), offers a method to create materials with sustained antimicrobial activity.

Elucidation of Antimicrobial Mechanisms

The antimicrobial action of copper acrylate-derived materials is a multi-pronged attack on microbial cells, primarily driven by the release of copper ions (Cu²⁺). The key mechanisms include:

Reactive Oxygen Species (ROS) Generation: Copper ions are known to catalyze the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals. mdpi.com This can occur through redox cycling between Cu²⁺ and Cu¹⁺. mdpi.com These ROS can indiscriminately damage essential cellular components, including lipids, proteins, and DNA, leading to oxidative stress and cell death. mdpi.comresearchgate.net The generation of ROS is considered a primary mechanism of the antimicrobial effect of copper-containing nanoparticles. frontiersin.orgnih.gov

Cellular Membrane Damage: The initial point of contact for antimicrobial action is the cell membrane. frontiersin.org Positively charged copper ions can bind to negatively charged components of bacterial cell membranes, such as peptidoglycans and lipopolysaccharides. mdpi.com This interaction can lead to membrane depolarization, increased permeability, and eventual rupture of the cell membrane, causing leakage of cellular contents and cell death. mdpi.comfrontiersin.org Some studies suggest that at low concentrations, this membrane damage is the primary antimicrobial mechanism, rather than oxidative stress. frontiersin.org

DNA Degradation: Copper ions released from these materials can interfere with and degrade microbial DNA. frontiersin.orgnih.gov Some research indicates that this degradation is a dose-dependent phenomenon and can occur even at low concentrations. frontiersin.org Interestingly, some studies have found that DNA degradation can be a ROS-independent process, directly caused by the intracellular release of copper ions. frontiersin.org The interaction with DNA can inhibit its replication and lead to cell death. researchgate.netrsc.org

Ion Release Kinetics: The effectiveness and longevity of the antimicrobial action are closely tied to the rate at which copper ions are released from the material. In hydrogel systems, the release of copper ions is often rapid in the initial hours and then slows, providing both immediate and sustained antimicrobial activity. acs.org The rate of ion release can be controlled by the composition of the polymer matrix, such as the concentration of itaconic acid in poly(acrylate/itaconic acid) hydrogels, which can bind to copper ions. acs.orgmdpi.com This controlled release is crucial for maintaining an effective antimicrobial concentration without causing toxicity to host cells.

Development of Antimicrobial Hydrogels and Nanocomposites

Researchers have been actively developing hydrogels and nanocomposites incorporating this compound to leverage its antimicrobial properties for biomedical applications.

Hydrogels: Hydrogels based on acrylate and itaconic acid have been synthesized and loaded with copper(II) ions. mdpi.comresearchgate.net These hydrogels exhibit a porous morphology and pH-sensitive swelling behavior, making them suitable for applications like wound dressings. researchgate.net The incorporation of copper ions into these hydrogel matrices creates a platform for the controlled release of antimicrobial agents. mdpi.comresearchgate.net

Nanocomposites: Copper nanoparticles (CuNPs) have been incorporated into various polymer matrices to create antimicrobial nanocomposites. mdpi.com For example, CuNPs have been embedded in acrylic polymers, enhancing their inherent antimicrobial properties. ui.ac.ir These nanocomposites can be produced through methods like in situ synthesis, where the nanoparticles are formed directly within the polymer structure. ui.ac.irui.ac.ir The high surface-area-to-volume ratio of nanoparticles enhances their antimicrobial efficacy. mdpi.com

Efficacy Studies Against Pathogenic Microorganisms

The antimicrobial efficacy of this compound-derived materials has been demonstrated against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Studies have shown significant, often near 100%, inhibition of microbial growth for pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, and Candida albicans. acs.orgmdpi.comresearchgate.net The effectiveness is often correlated with the concentration of copper within the material and the rate of ion release. mdpi.com

Table 1: Efficacy of Copper-Acrylate Derived Materials Against Pathogenic Microorganisms

| Material | Pathogen | Observed Efficacy | Reference |

|---|---|---|---|

| Copper(II) ions in poly(acrylate/itaconic acid) hydrogels | Staphylococcus aureus | Near 100% inhibition of microbial growth. | mdpi.com |

| Copper(II) ions in poly(acrylate/itaconic acid) hydrogels | Escherichia coli | Near 100% inhibition of microbial growth. | mdpi.com |

| Copper(II) ions in poly(acrylate/itaconic acid) hydrogels | Candida albicans | Near 100% inhibition of microbial growth. | mdpi.com |

| Hydrogels based on 2-hydroxyethyl acrylate and itaconic acid with incorporated copper(II) ions | Escherichia coli | Over 99% antimicrobial activity. | researchgate.net |

| Hydrogels based on 2-hydroxyethyl acrylate and itaconic acid with incorporated copper(II) ions | Staphylococcus aureus | Over 99% antimicrobial activity. | researchgate.net |

| Hydrogels based on 2-hydroxyethyl acrylate and itaconic acid with incorporated copper(II) ions | Candida albicans | Over 99% antimicrobial activity. | researchgate.net |

| Acrylic polymer/copper nanocomposite | Bacillus subtilis | 2-4 logarithm reduction in cell count. | ui.ac.ir |

| Acrylic polymer/copper nanocomposite | Pseudomonas aeruginosa | 2-4 logarithm reduction in cell count. | ui.ac.ir |

| Acrylic polymer/copper nanocomposite | Cladosporium cladosporioides | 2-4 logarithm reduction in cell count. | ui.ac.ir |

| Acrylic polymer/copper nanocomposite | Aspergillus niger | 2-4 logarithm reduction in cell count. | ui.ac.ir |

| Acrylic polymer/copper nanocomposite | Alternaria alternata | 2-4 logarithm reduction in cell count. | ui.ac.ir |

Applications in Regenerative Medicine and Oral Health

The combination of antimicrobial properties and biocompatibility makes this compound-derived materials promising for applications in regenerative medicine and oral health.

Regenerative Medicine: Copper is an essential trace element that can promote angiogenesis (blood vessel formation), bone formation, and wound healing. frontiersin.org this compound polymers can be used to create scaffolds for tissue engineering. alibaba.com Hydrogels designed for wound healing have shown the ability to accelerate tissue regeneration. researchgate.net Materials based on copper alginate conjugates have demonstrated significant potential for use in regenerative medicine due to their biocompatibility and inherent antibacterial activity. mdpi.com

Oral Health: Copper-containing nanoparticles are being explored for various dental applications to inhibit oral pathogens like Streptococcus mutans and Candida albicans. frontiersin.orgnih.govmdpi.com These nanoparticles can be incorporated into dental materials such as restorative resins, adhesives, and denture bases to prevent caries and infections like denture stomatitis. google.comnih.gov The use of copper in dental materials can reduce the growth of microorganisms and improve the bond at the tooth interface. nih.gov

Specialized Material Science and Engineering

Beyond biomedical applications, the chemistry of this compound is being exploited to create smart materials with novel functionalities.

Self-Healing Polymer Systems via Coordination Chemistry

A fascinating application of this compound lies in the development of self-healing polymers. This property is achieved through the principles of coordination chemistry, where reversible bonds are formed between the polymer chains and metal ions.

Mechanism: The self-healing capability is based on dynamic, non-covalent interactions, specifically metal-ligand coordination bonds. acs.orgmdpi.com In polymers containing this compound, the copper ions can form reversible crosslinks with ligands present in the polymer structure, such as carboxyl and amide groups from monomers like acrylic acid and acrylamide (B121943). mdpi.commdpi.com When the material is damaged, these coordination bonds can break, but they have the ability to reform under appropriate conditions (such as at room temperature in a humid atmosphere), effectively "healing" the damage and restoring the material's mechanical properties. mdpi.com

Research Findings: Researchers have successfully created self-healing supramolecular hydrogels by copolymerizing metal-containing monomers, including those with copper complexes, with monomers like acrylic acid and acrylamide. researchgate.netnih.gov These materials exhibit a network of hydrogen bonds and coordination interactions that are crucial for the self-healing process. researchgate.netnih.gov The incorporation of these metal complexes directly into the polymer chain has been shown to result in materials with high tensile strength and the ability to autonomously heal. mdpi.commdpi.com The lability of the metal-heteroatom coordination bonds plays a key role in the healing efficiency. mdpi.com

Advanced Adhesives and Protective Coatings

This compound plays a significant role in the formulation of advanced adhesives and protective coatings, particularly in marine applications and for metal protection. Its ability to act as a binder and improve durability is a key property. ontosight.ai

In marine antifouling coatings, this compound is a crucial component in modern self-polishing copolymer (SPC) systems designed to replace environmentally harmful tributyltin (TBT)-based paints. copper.org In one patented system, this compound acts as a cross-linking agent within the polymer matrix. copper.org When the coating is in contact with seawater, the polymer hydrolyzes, and the this compound is converted to copper carbonate. copper.org This process, along with the release of other biocides like copper (I) oxide, provides sustained antifouling protection for up to five years. copper.org This controlled release mechanism ensures a consistently effective surface, a key advantage of SPC technology. copper.org The synthesis of these resins can be achieved through a one-step process involving the graft esterification and free radical polymerization of a copper-containing compound, an acrylic monomer, and rosin. google.com

This compound and related acrylic resins are also used in adhesives and direct-to-metal (DTM) coatings. chempoint.com3m.com Acrylic adhesives can offer high overlap shear and peel strength, good impact resistance, and durability. 3m.com Specific formulations are designed to bond to various bare metals like aluminum, steel, copper, and brass with minimal surface preparation, while also providing corrosion resistance. 3m.com These adhesives can withstand high-temperature powder coat and paint bake cycles. 3m.com Furthermore, clear organic coatings based on acrylic resins, often containing inhibitors like benzotriazole, are used to protect copper and its alloys from tarnishing and corrosion. copper.org An air-drying acrylic lacquer can protect a bronze nameplate in an outdoor urban environment for over five years. copper.org Hybrid thin coatings combining copper(II) acrylate with silazane have also been developed, demonstrating both germicidal properties and a hydrophobic surface. researchgate.net

Table 2: Properties of this compound-Based Coatings

| Application | Key Component(s) | Function of this compound | Key Feature(s) | Reference(s) |

|---|---|---|---|---|

| Marine Antifouling | Self-polishing copolymer, Copper (I) oxide | Cross-linking agent | Controlled biocide release, 5-year service life | copper.org |

| Metal Adhesion | Acrylic copolymer resin | Binder, Adhesion promoter | Bonds to untreated/oily metals, Corrosion resistance | 3m.com |

| Protective Clear Coat | Acrylic lacquer, Benzotriazole | Film-forming resin | Tarnish prevention, Outdoor durability | copper.org |

Environmental Remediation: Metal Ion Sequestration

Materials derived from acrylic acid, the precursor to this compound, are highly effective in environmental remediation, specifically for the sequestration of heavy metal ions from aqueous solutions. The carboxyl groups within poly(acrylic acid) (PAA) and its composites are key to this functionality. techscience.cnmdpi.com

Hydrogels based on acrylic acid are prominent materials for this application. A biocompatible powder of carboxymethyl cellulose-grafted-poly(acrylic acid) (CMC-g-PAA) has been shown to be an efficient adsorbent for copper (Cu(II)) ions. techscience.cn The grafting process introduces a large number of carboxyl groups and creates a porous microstructure, significantly enhancing the adsorption capacity compared to unmodified carboxymethyl cellulose. techscience.cn The primary mechanism for metal ion capture is the formation of bidentate carboxylates with the metal ions. techscience.cn Similarly, a hydrogel made from acrylic acid and chitosan (B1678972) demonstrated high adsorption capacities for both lead(II) and copper(II) ions. researchgate.net

The adsorption performance of these materials is influenced by factors such as pH, contact time, and the initial concentration of metal ions. mdpi.comomicsonline.org For a poly(acrylic acid/chestnut shell pigment) hydrogel, the optimal pH for Cu(II) adsorption was found to be 6. mdpi.com At this pH, the adsorbent surface is more negatively charged, facilitating the electrostatic attraction of cationic copper ions. mdpi.com The mechanism involves ion exchange via the abundant carboxylic groups. mdpi.com Studies using various bio-adsorbents, including those modified with acrylic acid, consistently show that the adsorption process for copper ions is pH-dependent. omicsonline.orgdeswater.com The regeneration and reuse of these adsorbent hydrogels are also feasible, making them a cost-effective and environmentally friendly option for wastewater treatment. researchgate.net

Table 3: Adsorption Capacities of Acrylic Acid-Based Adsorbents for Copper (II) Ions

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference(s) |

|---|---|---|---|

| Carboxymethyl cellulose-g-poly(acrylic acid) | 154.32 | Langmuir | techscience.cn |

| Acrylic acid-chitosan blend hydrogel | 171 | Langmuir | researchgate.net |

| Poly(acrylic acid/chestnut shell pigment) hydrogel | 200.3 | Langmuir | mdpi.com |

Catalytic Systems

This compound and related copper complexes serve as versatile catalysts in a range of chemical reactions, most notably in polymerization and organic synthesis. ontosight.ai The catalytic activity often stems from the ability of copper to cycle between different oxidation states, typically Cu(I) and Cu(II).

In polymer chemistry, copper complexes are fundamental to controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer Living Radical Polymerization (SET-LRP). acs.orgrsc.org For the ATRP of methyl acrylate, pentadentate copper halide complexes have demonstrated higher catalytic activity at low temperatures compared to their hexadentate counterparts. acs.org The efficiency of these catalysts allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. acs.org SET-LRP of acrylates can be catalyzed by elemental copper, such as a simple copper coin, which provides an economic and easily accessible catalyst source that avoids the induction periods sometimes seen with copper wire. rsc.org

Beyond polymerization, polymer-supported copper catalysts are used in organic transformations. A recyclable polymer-supported copper acetate (B1210297) catalyst has been shown to be effective for the Aza-Michael addition of amines to acrylates, a key reaction for synthesizing amino acid derivatives. ijsrp.org Copper-based catalysts are economically attractive and have been employed for various C-N, C-O, and C-S bond-forming reactions. ijsrp.org Furthermore, poly(acrylic acid)-capped copper nanoparticles have been synthesized and used as effective catalysts for click reactions to produce 1,2,3-triazoles under mild conditions. nih.gov Cross-linked copolymers of a (3-(2-pyridyl) acrylic acid)–copper(II) complex have also been prepared and shown to have high catalytic efficiency for the oxidation of benzyl (B1604629) alcohol, with the added benefit of being reusable. rsc.org

Table 4: Overview of this compound-Related Catalytic Systems

| Catalytic System | Reaction Type | Key Finding(s) | Reference(s) |

|---|---|---|---|

| CuCl/TPMEN Complex | Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate | High catalytic activity at low temperatures; enables controlled polymerization. | acs.org |

| Elemental Copper (Coin) | Single Electron Transfer-Living Radical Polymerization (SET-LRP) of Acrylates | Economic catalyst, no induction period, produces polymers with low dispersity. | rsc.org |

| Polymer-Supported Cu(OAc)₂ | Aza-Michael Addition | Recyclable catalyst, effective in water for C-N bond formation. | ijsrp.org |

| Poly(acrylic acid)-Capped Cu Nanoparticles | Click Chemistry (Synthesis of 1,2,3-triazoles) | Stable, water-soluble, fluorescent nanoparticles with good catalytic activity. | nih.gov |

Optoelectronic Applications

Materials derived from or related to this compound are emerging as promising candidates for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and solar cells. researchgate.netacs.org The utility of these materials stems from their unique optical and electrical properties, which can be tailored for specific functions. ontosight.airesearchgate.net

Copper(I) complexes, in particular, show high structural diversity and are often emissive, making them suitable for use in phosphorescent and TADF (thermally activated delayed fluorescence) OLEDs. ontosight.airesearchgate.net These materials can also be designed to be stimuli-responsive, where their emission properties change in response to external factors, creating potential for use in optical sensors. researchgate.net For example, polymers based on acrylic monomers with organic semiconductor motifs have been synthesized using Cu(0) reversible deactivation radical polymerization (RDRP). researchgate.net These polymers can be designed to have specific hole-transport, host, or electron-transport properties common in OLEDs and can form high-quality films for device fabrication. researchgate.net

Hybrid films incorporating copper compounds into polymer matrices also show potential. Semiconductor hybrid films made from octaethyl-21H,23H-porphine copper (CuP) embedded in a polymethylmethacrylate (PMMA) matrix exhibit optical and electrical properties suitable for optoelectronic devices. mdpi.com The polymer matrix affects the optical band gap and electrical conductivity of the film. mdpi.com Similarly, low-emissivity coatings have been synthesized using flake copper particles in an acrylic resin binder, demonstrating how composites can be engineered for specific optical properties like infrared emission control. tandfonline.com Newly developed copper(I)iodide-based ionic hybrid semiconductors with narrow band gaps (~1.5–1.8 eV) have also been reported, showing high optical absorption and good electrical conductivity, making them suitable for applications like photovoltaics and photodetection. acs.org

Table 5: Properties of Copper-Based Materials for Optoelectronics

| Material System | Potential Application(s) | Key Property/Finding | Reference(s) |

|---|---|---|---|

| Copper(I) Complexes | OLEDs, Optical Sensors | High structural diversity, Emissive, Stimuli-responsive | ontosight.airesearchgate.net |

| Acrylic polymers with p-type semiconductor motifs | OLEDs, OTFTs | Tunable optical and electrochemical properties via Cu(0)-RDRP. | researchgate.net |

| Polymethylmethacrylate (PMMA):Copper Porphine (CuP) | Optoelectronic Devices | Optical gap of 2.16 eV, homogeneous film formation. | mdpi.com |

| Flake Copper/Acrylic Resin Composite | Low-Emissivity Coatings | Low infrared emissivity for energy conservation and camouflage. | tandfonline.com |

Perspectives and Emerging Research Frontiers

Innovations in Copper Acrylate-Based Material Design